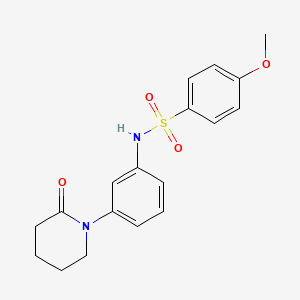

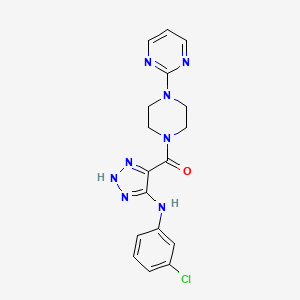

![molecular formula C21H17N3O2 B2425678 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 749216-18-0](/img/structure/B2425678.png)

3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted with a carboxylic acid group, a phenyl group, and two methyl groups .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the aromatic rings and the carboxylic acid group. The aromatic rings (phenyl and pyrazolo[3,4-b]pyridine) contribute to the planarity and rigidity of the molecule, while the carboxylic acid group can participate in hydrogen bonding, influencing its solubility and reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .科学的研究の応用

Catalysis and Protodeboronation

3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: can serve as a valuable building block in organic synthesis. One notable application is its use in catalytic protodeboronation. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation has been less explored. However, recent research has demonstrated a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .

Antimicrobial Potential

Experimental studies have explored the antimicrobial potential of related pyrazolo[3,4-b]pyridine derivatives. While specific data on our compound may be limited, it’s worth investigating its activity against various pathogens. Researchers have evaluated similar compounds for antileishmanial and antimalarial effects. For instance, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited promising in vitro antipromastigote activity. Further studies could explore its efficacy against other infectious agents .

Heterocyclic Synthesis

The structure of our compound suggests potential for heterocyclic synthesis. Researchers have used similar pyrazolo[3,4-b]pyridine scaffolds to synthesize various derivatives. For instance, microwave-assisted conditions have been employed to create 4-hetarylpyrazolo[1,5-a][1,3,5]triazines. Investigating the reactivity of our compound in heterocyclic transformations could yield novel derivatives with diverse properties .

Molecular Simulation Studies

Consider employing molecular simulation techniques to explore the binding interactions of our compound with relevant biological targets. For instance, a study justified the potent in vitro antipromastigote activity of a related compound by analyzing its fitting pattern in the active site of LmPTR1. Such simulations can guide further drug design efforts .

将来の方向性

特性

IUPAC Name |

3-methyl-1-(4-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-8-10-16(11-9-13)24-20-19(14(2)23-24)17(21(25)26)12-18(22-20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUEUPFBCQGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

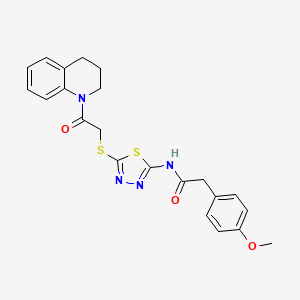

![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)

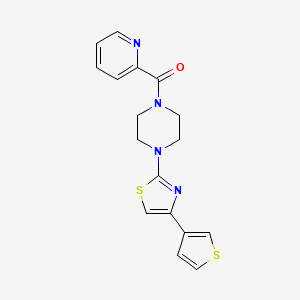

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2425603.png)

![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)

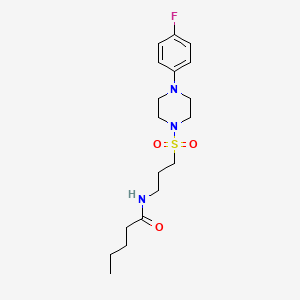

![N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide](/img/structure/B2425605.png)

![3-(3-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425606.png)

![(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride](/img/structure/B2425614.png)